2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
The compound "2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide" is a unique organic molecule characterized by its complex structure, comprising multiple functional groups including thiazole, benzo[d][1,3]dioxole, and acetamide. It exhibits distinct chemical behaviors, making it of great interest in various fields like medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide" generally involves multi-step processes including:
Formation of thiazole derivatives: : Starting with precursors like 2-aminothiazole, reactants are subjected to acylation and cyclization.
Incorporation of benzo[d][1,3]dioxole:
Acetamide functionalization: : The final step involves coupling with acetic anhydride under mild conditions to incorporate the acetamide group.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and efficiency, often employing catalysts and controlled environments to ensure high purity. Techniques like chromatography and crystallization are utilized for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: : Reduction reactions can be applied to the thiazole ring under specific conditions.
Substitution: : Nucleophilic substitutions can occur, especially at the thiazole and acetamide sites.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, and water.
Catalysts: : Transition metal catalysts, acid and base catalysts.
Major Products Formed
Depending on the reaction, products can include modified thiazole derivatives, reduced benzo[d][1,3]dioxole systems, or substituted acetamides.
Scientific Research Applications
The compound is highly valued for its applications across various scientific domains:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Used in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its potential therapeutic properties, particularly as an anti-inflammatory or anticancer agent.
Industry: : Applied in materials science for developing specialized polymers or coatings.
Mechanism of Action
The compound operates by interacting with specific molecular targets:
Molecular Targets: : Enzymes and receptor sites within cells.
Pathways Involved: : Its structure allows it to inhibit specific enzymes or bind to receptors, thereby modulating biochemical pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Compared to other thiazole derivatives or benzo[d][1,3]dioxole-containing compounds, "2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide" stands out due to its unique combination of functional groups, enhancing its reactivity and specificity in chemical and biological assays.
Similar Compounds: : Thiazole-based compounds, benzo[d][1,3]dioxole derivatives, and acetamide analogs.
This compound offers a wealth of possibilities for further research and development in various fields, reflecting the innovative nature of modern organic chemistry.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-14(15-5-3-2-4-6-15)23-21(26)10-17-11-29-22(24-17)30-12-18(25)16-7-8-19-20(9-16)28-13-27-19/h2-9,11,14H,10,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJBPZMSQBRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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